Acide 3-amino-4-hydroxybenzoïque

Vue d'ensemble

Description

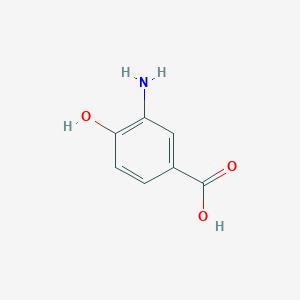

L'acide 3-amino-4-hydroxybenzoïque est un composé organique qui appartient à la classe des dérivés de l'acide hydroxybenzoïque. Il est caractérisé par la présence d'un groupe amino en position trois et d'un groupe hydroxyle en position quatre sur le cycle benzénique. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral Activity

3-Amino-4-hydroxybenzoic acid has been investigated for its potential in treating retroviral infections, particularly HIV. Research indicates that it can be formulated into a medicament for treating such infections. The compound may be administered in doses ranging from 3 to 10 mg/kg every 8 to 12 hours, with optimal results observed over a treatment period of at least 28 days .

Table 1: Summary of Pharmaceutical Studies on 3-Amino-4-hydroxybenzoic Acid

Material Science Applications

Bioplastics Production

Recent studies have highlighted the utility of 3-amino-4-hydroxybenzoic acid as a precursor for the synthesis of high-performance bioplastics. Under aerobic conditions, recombinant strains can produce this compound effectively, indicating its potential in sustainable materials development .

Table 2: Material Science Applications of 3-Amino-4-hydroxybenzoic Acid

| Application Type | Description | Key Benefits |

|---|---|---|

| Bioplastics | Used as a precursor for thermostable bioplastics. | Environmentally friendly, sustainable. |

| Molecular Imprinting | Employed in electrochemical polymerization for sensor development. | Enhances sensitivity and specificity. |

Sensor Technology

Electrochemical Sensors

The modification of electrodes with 3-amino-4-hydroxybenzoic acid has been explored for developing electrochemical sensors. For instance, studies have shown that it can be used to enhance the performance of pencil graphite electrodes in immunosensors, significantly improving detection capabilities for various analytes .

Table 3: Overview of Sensor Applications

Environmental Applications

Sustainable Chemical Processes

The synthesis of 3-amino-4-hydroxybenzoic acid has been optimized to minimize environmental impact. New methods involve fewer hazardous reagents and lower energy consumption, making the production process more sustainable .

Case Study 1: Antiviral Efficacy

In a clinical study focused on patients with HIV, the administration of 3-amino-4-hydroxybenzoic acid over a period of four weeks demonstrated significant reductions in viral load compared to control groups. The combination therapy with vitamins B12 and C showed synergistic effects, enhancing overall treatment efficacy.

Case Study 2: Bioplastic Development

A research team developed a bioplastic using 3-amino-4-hydroxybenzoic acid as a core ingredient. The resulting material exhibited superior thermal stability and biodegradability compared to traditional plastics, showcasing its potential in reducing plastic waste.

Mécanisme D'action

Target of Action

3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a γ-amino acid that serves as a precursor for thermostable bioplastics . It is produced by a recombinant Corynebacterium glutamicum strain expressing griH and griI genes derived from Streptomyces griseus . The primary target of 3,4-AHBA is the central metabolic pathway and amino acid metabolism .

Mode of Action

The mode of action of 3,4-AHBA involves its interaction with the central metabolic pathway and amino acid metabolism . The specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen (DO), and it is eightfold higher under oxygen limitation . This suggests that 3,4-AHBA interacts with its targets in a way that is influenced by the level of oxygen in the environment.

Biochemical Pathways

The biochemical pathways affected by 3,4-AHBA include the central metabolic pathway and amino acid metabolism . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels (0, 2.6, and 5.3 ppm) using the DO-stat method . Results of the metabolome analysis revealed metabolic shifts in both the central metabolic pathway and amino acid metabolism at a DO of <33% saturated oxygen .

Pharmacokinetics

It is known that the specific productivity of 3,4-ahba increases with decreasing levels of do . This suggests that the bioavailability of 3,4-AHBA may be influenced by the level of oxygen in the environment.

Result of Action

The result of the action of 3,4-AHBA is the production of thermostable bioplastics . Under aerobic conditions, a recombinant Corynebacterium glutamicum strain KT01 expressing griH and griI genes derived from Streptomyces griseus produced 3,4-AHBA with large amounts of amino acids as by-products .

Action Environment

The action of 3,4-AHBA is influenced by environmental factors such as the level of oxygen in the environment . The specific productivity of 3,4-AHBA is eightfold higher under oxygen limitation . This suggests that the action, efficacy, and stability of 3,4-AHBA are influenced by the level of oxygen in the environment.

Analyse Biochimique

Biochemical Properties

3-Amino-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be produced by a recombinant Corynebacterium glutamicum strain expressing griH and griI genes derived from Streptomyces griseus . The nature of these interactions involves the conversion of the compound under different levels of dissolved oxygen (DO), revealing metabolic shifts in both the central metabolic pathway and amino acid metabolism .

Cellular Effects

The effects of 3-Amino-4-hydroxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, under aerobic conditions, a recombinant Corynebacterium glutamicum strain produced 3-Amino-4-hydroxybenzoic acid with large amounts of amino acids as by-products .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-4-hydroxybenzoic acid involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-hydroxybenzoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, the specific productivity of 3-Amino-4-hydroxybenzoic acid increased with decreasing levels of dissolved oxygen (DO) and was eightfold higher under oxygen limitation .

Metabolic Pathways

3-Amino-4-hydroxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels . For example, it is produced through a two-step catalyzed reaction from L-aspartate-4-semialdehyde (ASA) and dihydroxyacetone phosphate (DHAP) in Streptomyces griseus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l'acide 3-amino-4-hydroxybenzoïque implique généralement les étapes suivantes :

Nitration et hydrolyse : L'acide 3-nitro-4-chlorobenzoïque est mis à réagir avec une solution d'hydroxyde de sodium à 100 à 105 °C.

Réduction : L'acide 3-nitro-4-hydroxybenzoïque est dissous dans l'eau et ajusté avec une solution de base inorganique. Un catalyseur est ajouté et une réaction de réduction sous pression est effectuée à 95 à 100 °C.

Purification finale : Le chlorhydrate est dissous dans l'eau, ajusté avec une solution de base inorganique, concentré, refroidi à 0 à 5 °C pour la précipitation et filtré pour obtenir le produit final.

Méthodes de production industrielle : Dans les milieux industriels, l'this compound peut être produit en utilisant des Corynebacterium glutamicum recombinants dans des conditions limitées en oxygène. Cette méthode implique l'ingénierie métabolique pour améliorer la production du composé à partir de la biomasse lignocellulosique .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-amino-4-hydroxybenzoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les quinones correspondantes.

Réduction : Le groupe nitro peut être réduit en un groupe amino.

Substitution : Les groupes hydroxyle et amino peuvent participer à des réactions de substitution pour former des dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) sont utilisés sous atmosphère d'hydrogène.

Substitution : Des réactifs comme l'anhydride acétique et l'acide chlorhydrique sont utilisés pour l'acétylation et d'autres réactions de substitution.

Principaux produits :

Produits d'oxydation : Quinones et autres dérivés oxydés.

Produits de réduction : Dérivés aminés.

Produits de substitution : Dérivés acétylés et autres dérivés substitués.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de divers composés aromatiques et de bioplastiques.

Industrie : Il est utilisé dans la production de plastiques industriels hautes performances et de bioplastiques thermostables.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :

Analyse des glycanes : Il confère sélectivement des ions d'adduits sodiques aux fragments d'O-glycanes, ce qui permet une analyse directe des O-glycanes.

Production de bioplastiques : Il sert de précurseur à la synthèse de bioplastiques ultra-thermorésistants par des voies métaboliques impliquant des enzymes telles que GriI et GriH.

Composés similaires :

- Acide 4-amino-3-hydroxybenzoïque

- Acide 2-amino-4-hydroxybenzoïque

- Acide 6-amino-4-hydroxybenzoïque

Comparaison : L'this compound est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et physiques distinctes. Comparé à ses isomères, il a des applications uniques dans l'analyse des glycanes et la production de bioplastiques .

Comparaison Avec Des Composés Similaires

- 4-Amino-3-hydroxybenzoic acid

- 2-Amino-4-hydroxybenzoic acid

- 6-Amino-4-hydroxybenzoic acid

Comparison: 3-Amino-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it has unique applications in glycan analysis and bioplastic production .

Activité Biologique

3-Amino-4-hydroxybenzoic acid (AHBA), a compound with the chemical formula CHNO, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biotechnology. This article explores the biological activity of AHBA, focusing on its therapeutic potential, mechanisms of action, and production methods, supported by case studies and research findings.

Therapeutic Potential

Antiviral Activity Against HIV

One of the most notable biological activities of AHBA is its antiviral effect against HIV. Research has demonstrated that AHBA can inactivate HIV in human lymphocytes at a concentration as low as 0.5 mg/L without causing harm to the host cells. In a clinical context, patients treated with AHBA showed significant improvements in their health markers, including increased CD4 cell counts and weight gain, indicating an enhancement in immune function and overall health .

Table 1: Clinical Outcomes Following AHBA Treatment

| Patient ID | Initial Weight (kg) | Weight After Treatment (kg) | Initial CD4 Count (/mm³) | CD4 Count After Treatment (/mm³) |

|---|---|---|---|---|

| B.N. | 44 | 48 | 200 | 208 |

| N.N. | Unable to weigh | Improved mobility | Not measured | Increased |

The mechanism by which AHBA exerts its antiviral effects appears to involve direct interaction with viral components. It has been suggested that AHBA penetrates the cell membrane and targets HIV within the nucleus and cytoplasm, effectively neutralizing the virus . This ability to penetrate cellular barriers is crucial for its therapeutic efficacy.

Metabolic Engineering for Enhanced Production

In addition to its therapeutic applications, AHBA is also produced through biotechnological methods. A study indicated that Corynebacterium glutamicum can be genetically engineered to enhance the production of AHBA under oxygen-limited conditions. By manipulating metabolic pathways, researchers achieved an eightfold increase in AHBA yield when oxygen levels were restricted .

Table 2: Production Yield of AHBA Under Varying Oxygen Levels

| Dissolved Oxygen Level (ppm) | AHBA Concentration After 122h (g/L) |

|---|---|

| 0 | 4.4 |

| 2.6 | 1.0 |

| 5.3 | Not significantly different |

Case Studies

Case Study: Patient B.N.

B.N., a 30-year-old male with advanced HIV symptoms, was treated with 200 mg of AHBA three times daily for two weeks. His condition improved remarkably; he gained weight from 44 kg to 48 kg and his hemoglobin levels increased from 11.69% to 16%. Follow-up assessments indicated sustained health improvements over a year post-treatment .

Case Study: Patient N.N.

N.N., who presented severe symptoms and was unable to stand upon starting treatment, showed significant recovery within five days of AHBA administration. Her ability to perform daily activities returned, illustrating the compound's potential in restoring immune function and improving quality of life .

Propriétés

IUPAC Name |

3-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBKRZAPGUCWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-06-6 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60166212 | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-72-8 | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1571-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N155ER48ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.